Cas no 51787-36-1 ((1R,3S,4aR,4bR,7R,9aR,10S,10aR)-3-hydroxy-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid)
51787-36-1 structure
Product Name:(1R,3S,4aR,4bR,7R,9aR,10S,10aR)-3-hydroxy-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
CAS No:51787-36-1
MF:C19H24O5
MW:332.390866279602
CID:1577112
PubChem ID:21593636
Update Time:2024-02-29
(1R,3S,4aR,4bR,7R,9aR,10S,10aR)-3-hydroxy-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- (1R,3S,4aR,4bR,7R,9aR,10S,10aR)-3-hydroxy-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid
- 4a,1-(epoxymethano)-7,9a-methanobenz[a]azulene-10-carboxylic acid, dodecahydro-3-hydroxy-1-methyl-8-methylene-13-oxo-, (1R,3S,4aR,4bR,7R,9aR,10S,10aR)-
- 3α,4aα-Dihydroxy-1β-methyl-8-methylenegibbane-1α,10β-dicarboxylic acid 1,4a-lactone
- Gibberellin A40
- Gibbane-1,10-dicarboxylic acid, 3,4a-dihydroxy-1-methyl-8-methylene-, 1,4a-lactone, (1α,3α,4aα,4bβ,10β)-
- Gibberellin A40
- DTXSID601338030
- 51787-36-1
-
- Inchi: 1S/C19H24O5/c1-9-5-18-6-10(9)3-4-12(18)19-8-11(20)7-17(2,16(23)24-19)14(19)13(18)15(21)22/h10-14,20H,1,3-8H2,2H3,(H,21,22)/t10-,11+,12-,13-,14-,17-,18+,19-/m1/s1
- InChI Key: HHDWSDSMWJQURA-MTVNJVDJSA-N
- SMILES: O1C([C@]2(C([H])([H])[H])C([H])([H])[C@@]([H])(C([H])([H])[C@]31[C@]2([H])[C@]([H])(C(=O)O[H])[C@]12C([H])([H])C(=C([H])[H])[C@]([H])(C([H])([H])C([H])([H])[C@]13[H])C2([H])[H])O[H])=O
Computed Properties
- Exact Mass: 332.16237386g/mol
- Monoisotopic Mass: 332.16237386g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 1
- Complexity: 685
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 8
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.7
- Topological Polar Surface Area: 83.8Ų
(1R,3S,4aR,4bR,7R,9aR,10S,10aR)-3-hydroxy-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid Related Literature
-
Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
-
Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
51787-36-1 ((1R,3S,4aR,4bR,7R,9aR,10S,10aR)-3-hydroxy-1-methyl-8-methylidene-13-oxododecahydro-4a,1-(epoxymethano)-7,9a-methanobenzo[a]azulene-10-carboxylic acid) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Recommended suppliers
Yunnanjiuzhen
Gold Member
CN Supplier
Bulk
Beyond Pharmaceutical Co., Ltd
Gold Member
CN Supplier
Reagent
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
Xiamen PinR Bio-tech Co., Ltd.
Gold Member
CN Supplier
Bulk
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Gold Member
CN Supplier
Reagent